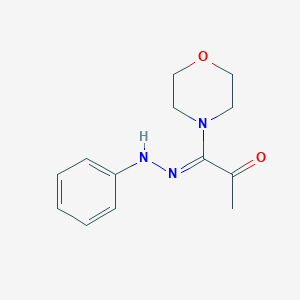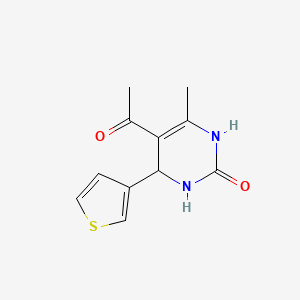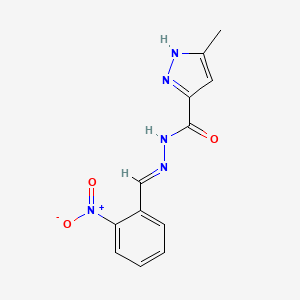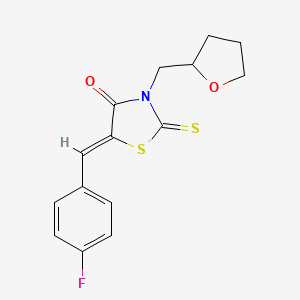
1-(4-morpholinyl)-1-(phenylhydrazono)acetone
Vue d'ensemble
Description
1-(4-morpholinyl)-1-(phenylhydrazono)acetone, also known as MPAA, is an organic compound that has gained significant attention in the field of medicinal chemistry due to its diverse range of biological activities. MPAA is a hydrazone derivative of acetone that is synthesized by reacting morpholine and phenylhydrazine with acetone. The compound has been extensively studied for its potential applications in various fields, including cancer therapy, antimicrobial activity, and as a ligand for metal ions.
Mécanisme D'action
The mechanism of action of 1-(4-morpholinyl)-1-(phenylhydrazono)acetone involves the inhibition of various enzymes and proteins that are involved in cell proliferation and survival. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound also inhibits the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation of cell growth.
Biochemical and Physiological Effects:
This compound exhibits a diverse range of biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress in cancer cells, leading to the activation of apoptotic pathways. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis. Additionally, this compound has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-morpholinyl)-1-(phenylhydrazono)acetone has several advantages for lab experiments, including its ease of synthesis and availability. This compound can be synthesized using simple and inexpensive reagents and can be easily purified using standard laboratory techniques. However, this compound has some limitations, including its low solubility in water, which can limit its use in some biological assays.
Orientations Futures
There are several future directions for research on 1-(4-morpholinyl)-1-(phenylhydrazono)acetone. One potential direction is to investigate the use of this compound as a ligand for metal ions. This compound has been shown to exhibit strong metal chelating properties, and further studies could explore its potential applications in catalysis and other fields. Another potential direction is to investigate the use of this compound as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to exhibit neuroprotective effects, and further studies could explore its potential as a treatment for these diseases.
Applications De Recherche Scientifique
1-(4-morpholinyl)-1-(phenylhydrazono)acetone has been extensively studied for its potential applications in various fields of research. One of the significant applications of this compound is in cancer therapy. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action of this compound involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Propriétés
IUPAC Name |
(1Z)-1-morpholin-4-yl-1-(phenylhydrazinylidene)propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-11(17)13(16-7-9-18-10-8-16)15-14-12-5-3-2-4-6-12/h2-6,14H,7-10H2,1H3/b15-13- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDJXVBWCCHMGU-SQFISAMPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=NNC1=CC=CC=C1)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=N/NC1=CC=CC=C1)/N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-oxo-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B3895764.png)
![1-(cyclohexylmethyl)-N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B3895770.png)

![N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-2-thiophenecarboxamide](/img/structure/B3895784.png)
![N-(3,4-dichlorophenyl)-N'-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]urea](/img/structure/B3895788.png)
![N,N'-1,2-propanediylbis[3-(3,4-dimethoxyphenyl)acrylamide]](/img/structure/B3895807.png)



![5-({3-[5-(4-nitrophenyl)-2-furyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3895819.png)
![N-{4-[3-(2-chlorophenyl)acryloyl]phenyl}-2-thiophenecarboxamide](/img/structure/B3895839.png)
![N'-[(2-ethoxy-1-naphthyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B3895841.png)

![6-ethoxy-4,4-dimethyl-5-(phenylacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3895857.png)